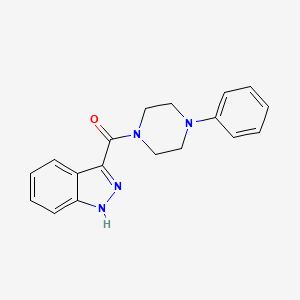
3-(4-phenylpiperazine-1-carbonyl)-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-phenylpiperazine-1-carbonyl)-1H-indazole is a synthetic compound that has garnered interest in various fields of scientific research. This compound features an indazole ring and a phenylpiperazine moiety, making it a versatile molecule for various applications, particularly in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-phenylpiperazine-1-carbonyl)-1H-indazole typically involves the reaction of 1H-indazole-3-carboxylic acid with 4-phenylpiperazine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar coupling reactions with optimized conditions for higher yield and purity.
化学反応の分析
Types of Reactions
3-(4-phenylpiperazine-1-carbonyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Reduced forms of the compound, potentially altering the indazole or piperazine rings.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the phenyl ring.
科学的研究の応用
Chemistry
In chemistry, 3-(4-phenylpiperazine-1-carbonyl)-1H-indazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It serves as a probe to understand the binding mechanisms and activity of these biological molecules .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as a ligand for dopamine receptors, which could make it useful in treating neurological disorders .
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for other industrially relevant chemicals.
作用機序
The exact mechanism of action for 3-(4-phenylpiperazine-1-carbonyl)-1H-indazole is not fully understood. it is believed to interact with dopamine receptors, particularly the D3 receptor, influencing neurotransmitter release and signaling pathways . This interaction could modulate various physiological processes, including mood and behavior.
類似化合物との比較
Similar Compounds
- (4-phenylpiperazin-1-yl)-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone
- (1H-indazol-3-yl)(4-methylpiperazin-1-yl)methanone
Uniqueness
What sets 3-(4-phenylpiperazine-1-carbonyl)-1H-indazole apart from similar compounds is its specific substitution pattern, which may confer unique binding properties and biological activities. This makes it a compound of interest for further research and development .
特性
IUPAC Name |
1H-indazol-3-yl-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-18(17-15-8-4-5-9-16(15)19-20-17)22-12-10-21(11-13-22)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDNDPPQEFBFJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














